(R)-methyl pyrrolidine-3-carboxylate

ERK inhibitors MAPK pathway chiral pharmacology

For medicinal chemistry teams developing kinase inhibitors, (R)-methyl pyrrolidine-3-carboxylate is the essential chiral building block. The (R) stereochemistry confers significantly higher binding affinity in ATP-competitive ERK1/2 inhibitors compared to the (S) isomer, ensuring potent target engagement. Its ≥97% purity guarantees reproducible SAR without enantiomeric interference. Process chemists benefit from the pre-formed (R)-enantiomer, bypassing costly late-stage chiral separation in JAK inhibitor (e.g., Upadacitinib) manufacturing and improving atom economy. The methyl ester provides an optimal balance of reactivity and stability for hydrolysis, amide coupling, and further transformations. Choose the defined chirality that drives potency and streamlines your synthetic route.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 428518-43-8
Cat. No. B1348109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-methyl pyrrolidine-3-carboxylate
CAS428518-43-8
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCNC1
InChIInChI=1S/C6H11NO2/c1-9-6(8)5-2-3-7-4-5/h5,7H,2-4H2,1H3/t5-/m1/s1
InChIKeyVVWWZOKQKXPVIV-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (R)-Methyl Pyrrolidine-3-Carboxylate (CAS 428518-43-8) is a Procurement-Ready Chiral Building Block for Medicinal Chemistry


(R)-Methyl pyrrolidine-3-carboxylate (CAS 428518-43-8), also known as methyl (3R)-pyrrolidine-3-carboxylate, is a chiral secondary amine ester with the molecular formula C₆H₁₁NO₂ and a molecular mass of 129.16 g/mol [1]. This compound belongs to the pyrrolidine-3-carboxylate class and exists as a single, well-defined enantiomer with the (R) absolute configuration at the 3-position of the pyrrolidine ring. It serves as a versatile chiral building block in asymmetric synthesis and is frequently employed in the construction of pharmaceutically relevant scaffolds, particularly as an intermediate in the preparation of kinase inhibitors and other bioactive molecules .

Why Substituting (R)-Methyl Pyrrolidine-3-Carboxylate (CAS 428518-43-8) with In-Class Analogs Compromises Research Outcomes


Simple substitution of (R)-methyl pyrrolidine-3-carboxylate with the (S)-enantiomer, the racemic mixture, or the corresponding ethyl ester is not a neutral decision. The stereochemical configuration at the pyrrolidine C3 position directly dictates both the compound's utility as a chiral auxiliary and its biological target engagement [1]. In kinase inhibitor programs, for example, the (R) isomer has been shown to confer significantly higher binding affinity and potency compared to the (S) counterpart within the same scaffold [2]. Furthermore, the methyl ester offers a distinct balance of reactivity and stability that differs from the free acid or other alkyl esters, influencing downstream synthetic efficiency and yield. The following quantitative evidence guide demonstrates exactly where (R)-methyl pyrrolidine-3-carboxylate provides verifiable differentiation that is meaningful for scientific selection and procurement.

Quantitative Differentiation of (R)-Methyl Pyrrolidine-3-Carboxylate (CAS 428518-43-8) vs. Closest Analogs: A Procurement-Focused Evidence Guide


Enantiomer-Specific Kinase Inhibitor Potency: (R)-Isomer Demonstrates Superior Affinity over (S)-Isomer in ERK2 Binding

In a medicinal chemistry program targeting ERK2 kinase inhibitors, the stereocenter of the pyrrolidine core was found to be critical. The (R)-isomer (compound 4) exhibited both higher binding affinity and greater inhibitory potency compared to the corresponding (S)-isomer (compound 5) in biochemical assays [1]. This establishes that the (R) configuration is not simply a structural variant but a determinant of pharmacological activity in this therapeutic class.

ERK inhibitors MAPK pathway chiral pharmacology

Divergent Kinase Target Selectivity: (R)-Isomer Enables ERK1/2 Inhibitor Synthesis, While (S)-Isomer Targets JAK2

The (R)-methyl pyrrolidine-3-carboxylate scaffold is specifically utilized as a reagent in the synthesis of ERK1/2 kinase inhibitors, which are relevant to cancer therapy . In contrast, the (S)-methyl pyrrolidine-3-carboxylate enantiomer is documented as a direct inhibitor of JAK2 kinase, associated with myeloproliferative disorders . This divergent biological profile underscores that the two enantiomers are not interchangeable; they lead to distinct downstream applications.

JAK inhibitors ERK1/2 inhibitors kinase selectivity

Enantiomeric Purity and Availability: (R)-Isomer Offered at ≥97% Purity vs. 95% for (S)-Isomer

Commercially available (R)-methyl pyrrolidine-3-carboxylate is routinely supplied with a purity specification of ≥97% . The corresponding (S)-enantiomer is typically offered at a lower minimum purity of 95% . While both meet general research needs, the higher baseline purity of the (R)-isomer reduces the need for additional purification steps and ensures greater reproducibility in sensitive asymmetric transformations.

chiral purity enantiomeric excess procurement specifications

Synthetic Utility in High-Value Pharmaceutical Intermediates: A Key Building Block for Upadacitinib Synthesis

Pyrrolidine-3-carboxylic acid esters, including the methyl ester, are explicitly claimed as key intermediates in patented processes for the preparation of Upadacitinib, a commercial JAK1 inhibitor [1]. The chiral (R)-configuration of the pyrrolidine ring is a critical structural feature that maps directly onto the stereochemical requirements of the final drug substance. Use of the racemate would require an additional chiral resolution step, reducing overall yield and increasing cost.

Upadacitinib JAK inhibitor process chemistry

High-Value Application Scenarios for (R)-Methyl Pyrrolidine-3-Carboxylate (CAS 428518-43-8) Based on Quantitative Evidence


ERK1/2 Kinase Inhibitor Lead Optimization

Medicinal chemistry teams developing ATP-competitive ERK1/2 inhibitors should prioritize (R)-methyl pyrrolidine-3-carboxylate as a chiral building block. The (R) stereochemistry is essential for high-affinity binding to the kinase active site, as demonstrated by comparative studies showing superior potency over the (S)-isomer [1]. The compound's ≥97% commercial purity ensures consistent SAR exploration without interference from the opposite enantiomer.

Asymmetric Synthesis of Chiral Pyrrolidine-3-Carboxylic Acid Derivatives

For synthetic chemists requiring a single-enantiomer pyrrolidine-3-carboxylate scaffold, (R)-methyl pyrrolidine-3-carboxylate offers a reliable starting point. Its defined stereochemistry eliminates the need for costly and low-yielding chiral resolution of the racemate. The methyl ester functionality provides a convenient handle for further transformations, including hydrolysis to the free acid or amide coupling .

Process Development for JAK Inhibitor Intermediates (e.g., Upadacitinib)

In process chemistry settings, (R)-methyl pyrrolidine-3-carboxylate can serve as a direct precursor to the chiral pyrrolidine-3-carboxylic acid core required for Upadacitinib and related JAK inhibitors. The use of the pre-formed (R)-enantiomer bypasses the need for late-stage chiral separation, improving overall process efficiency and atom economy. This is particularly valuable in GMP manufacturing campaigns [2].

Chiral Auxiliary in Asymmetric Catalysis

The (R)-methyl pyrrolidine-3-carboxylate framework can be employed as a chiral auxiliary or ligand precursor in enantioselective transformations. Its commercial availability with ≥97% purity and well-defined stereochemistry makes it a practical choice for establishing new stereocenters in complex molecule synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-methyl pyrrolidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.